4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 2034222-59-6
Cat. No.: VC6265629
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034222-59-6 |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.4 |
| IUPAC Name | 4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20) |
| Standard InChI Key | JGABLYCLRPADDD-HAQNSBGRSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C₁₅H₁₈N₄O₂S and a molecular weight of 318.4 g/mol . Its IUPAC name reflects the trans-configuration (1r,4r) of the cyclohexyl ring, which is critical for its three-dimensional conformation and interaction with biological targets. The structure comprises:
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A 1,2,3-thiadiazole core substituted with a methyl group at position 4.
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A carboxamide group at position 5, linked to a trans-4-(pyridin-2-yloxy)cyclohexyl moiety.
Stereochemical Considerations
The (1r,4r) configuration ensures the pyridinyloxy and carboxamide groups occupy equatorial positions on the cyclohexyl ring, minimizing steric hindrance and optimizing binding affinity . Computational models from PubChem confirm this geometry, with the thiadiazole ring adopting a planar conformation .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core followed by functionalization. Key steps include:
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Cyclohexyl Intermediate Preparation: Trans-4-(pyridin-2-yloxy)cyclohexanamine is synthesized via nucleophilic substitution between pyridin-2-ol and a trans-1,4-diaminocyclohexane derivative .
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Thiadiazole Formation: A 1,2,3-thiadiazole-5-carboxylic acid derivative is coupled to the cyclohexyl intermediate using carbodiimide-mediated amidation.
Reaction conditions (e.g., temperature, pH) are tightly controlled to maximize yield and purity, though specific details remain proprietary.
Analytical Validation
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Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and stereochemistry.
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High-Performance Liquid Chromatography (HPLC): Purity exceeds 95% in commercial samples .
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Mass Spectrometry (MS): Molecular ion peak observed at m/z = 318.4 [M+H]⁺ .
Physicochemical Properties and Stability
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 318.4 g/mol | |
| Solubility | Low in water; soluble in DMSO | |
| Storage | -20°C, inert atmosphere | |
| Stability | Stable under dry conditions |
Comparative Analysis with Analogous Thiadiazoles
| Compound | Molecular Target | Biological Activity | Source |
|---|---|---|---|
| CB-839 | Glutaminase | Anticancer (breast, lung) | |
| CPDT | Unknown | Antiproliferative (multiple cancers) | |
| NSC763968 | Tubulin | Apoptosis induction |
This compound’s carboxamide and pyridinyloxy groups differentiate it from simpler thiadiazoles, potentially enhancing target selectivity .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., bioavailability).
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Structure-Activity Relationship (SAR) Studies: Systematic substitution of the pyridinyloxy or cyclohexyl groups could elucidate key pharmacophores .
Pharmacological Screening
Preliminary in vitro assays are needed to evaluate:
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Cytotoxicity across cancer cell lines.
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Inhibition of specific enzymes (e.g., kinases, proteases).
Future Directions
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Mechanistic Studies: Identify primary biological targets via proteomic profiling.
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Preclinical Development: Assess pharmacokinetics and toxicity in animal models.
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Analog Synthesis: Explore derivatives with improved solubility or potency.
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